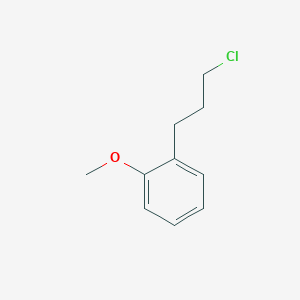

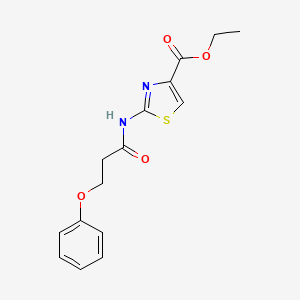

1-(3-Chloropropyl)-2-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

- Electrochemical Reduction : Studies on the electrochemical reduction of similar methoxybenzene compounds have demonstrated potential applications in environmental remediation and synthetic chemistry. For example, the reduction of methoxychlor, a related compound, at carbon and silver cathodes shows promise for dechlorinating pollutants and synthesizing less harmful products through electrochemical methods (McGuire & Peters, 2016). Similarly, the catalytic reduction of methoxychlor with nickel(I) salen highlights the use of electrogenerated catalysts in reducing environmental pollutants and synthesizing valuable chemicals (McGuire, Hansen, Karty, & Peters, 2016).

Environmental Science

- Pollution Remediation : The study of methoxybenzene compounds' interactions with ozone suggests their potential role as air pollutants and the importance of understanding their atmospheric chemistry for environmental protection (Sun, Cao, Zhang, Li, & He, 2016). This research can inform strategies for mitigating air pollution and protecting the atmosphere.

Organic Chemistry

- Hydrogen Bonding Studies : Investigations into the hydrogen bonding capabilities of methoxy groups in methoxybenzene compounds offer insights into their chemical behavior and potential applications in designing molecules with specific interactions and properties (Palusiak & Grabowski, 2002). This fundamental understanding can guide the synthesis of new materials and chemicals with tailored features.

- Intramolecular Interactions : The study of o-hydroxy acyl aromatics, which share structural similarities with 1-(3-Chloropropyl)-2-methoxybenzene, has revealed the effects of steric compression and twist due to intramolecular hydrogen bonding. These findings have implications for designing molecules with specific spatial arrangements and reactivities (Hansen, Bolvig, & Woźniak, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-chloropropyl)-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJLXAZYIJLXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2752333.png)

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2752336.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)

![Methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2752343.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)

![6-(2,5-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2752349.png)

![4-[5-(prop-2-ynylthio)-3H-1,3,4-oxadiazol-2-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B2752355.png)

![Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine](/img/no-structure.png)